Home > Products > Screening Compounds P77890 > Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) -

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

Catalog Number: EVT-7958925
CAS Number:
Molecular Formula: C10H11BrN5O6P
Molecular Weight: 408.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-(6-amino-8-bromo-9-purinyl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-7-ol is a 3',5'-cyclic purine nucleotide.
A long-acting derivative of cyclic AMP. It is an activator of cyclic AMP-dependent protein kinase, but resistant to degradation by cyclic AMP phosphodiesterase.
Source and Classification

8-Br-cAMP is derived from adenosine, a nucleoside composed of adenine and ribose. It is classified under the broader category of cyclic nucleotide phosphates, which are pivotal in cellular signaling pathways. The compound is synthesized for research purposes and has applications in pharmacology and biochemistry due to its ability to activate protein kinases while being resistant to degradation by phosphodiesterases, enzymes that typically break down cyclic nucleotides .

Synthesis Analysis

The synthesis of Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) generally involves several key steps:

  1. Bromination: The initial step involves the bromination of adenosine at the 8-position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or other suitable reagents under controlled conditions to ensure selectivity for the 8-position.
  2. Formation of Cyclic Phosphate: The next step involves converting the brominated adenosine into its cyclic phosphate form. This typically requires the use of phosphoric acid or phosphoric acid derivatives in an appropriate solvent, facilitating the cyclization reaction.
  3. Purification: Following synthesis, purification methods such as chromatography are employed to isolate the desired product from unreacted materials and by-products.

The synthesis parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity. For example, reactions may be conducted at room temperature or under reflux conditions depending on the reactivity of the brominating agent used .

Molecular Structure Analysis

The molecular structure of Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) can be described as follows:

  • Chemical Formula: C10H11BrN5O6P
  • Molecular Weight: Approximately 406.963 g/mol
  • Structural Features:
    • The molecule contains a ribose sugar moiety linked to an adenine base.
    • A bromine atom is substituted at the 8-position of the adenine ring.
    • The cyclic phosphate group is formed between the 3' and 5' hydroxyl groups of the ribose sugar.

The presence of the bromine atom enhances the stability of the molecule against enzymatic degradation compared to non-brominated analogs .

Chemical Reactions Analysis

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) participates in several important chemical reactions:

  1. Activation of Protein Kinases: As an analog of cAMP, it activates cyclic AMP-dependent protein kinases, leading to various downstream signaling effects in cells.
  2. Resistance to Phosphodiesterases: Unlike regular cAMP, which is rapidly degraded by phosphodiesterases, 8-Br-cAMP exhibits increased stability, allowing for prolonged signaling effects.
  3. Biological Activity Modulation: It can influence cellular processes such as glycogen metabolism and gene expression by modulating signaling pathways that involve cAMP .
Mechanism of Action

The mechanism of action for Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) primarily revolves around its role as a cAMP analog:

  • Upon entering cells, it binds to specific receptors that activate adenylate cyclase, leading to increased levels of cAMP.
  • Elevated cAMP activates protein kinase A (PKA), which then phosphorylates target proteins involved in various cellular responses such as metabolism regulation and gene transcription.
  • Due to its resistance to phosphodiesterase degradation, it maintains elevated cAMP levels longer than natural cAMP would, enhancing its biological effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) include:

These properties make it suitable for laboratory research applications where controlled conditions are necessary for experimentation .

Applications

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating signal transduction pathways involving cAMP.
  2. Cellular Biology: Helps in understanding mechanisms related to cell growth, differentiation, and apoptosis through modulation of PKA activity.
  3. Therapeutic Potential: Investigated for potential therapeutic uses in conditions where modulation of cAMP pathways could be beneficial, such as metabolic disorders or cancer therapy.
  4. Biochemical Assays: Employed in various assays to measure enzyme activity related to cyclic nucleotide signaling pathways .
Biochemical Mechanisms of 8-Br-cAMP as a Cyclic AMP Analog

Structural Basis for Phosphodiesterase Resistance

The exceptional resistance of 8-Bromo-cAMP (8-Br-cAMP) to enzymatic degradation stems from strategic structural modifications to the endogenous cAMP scaffold. The defining alteration is the substitution of a bromine atom at the C8 position of the adenine ring. This bromination significantly alters the molecule's electronic properties and steric profile, creating a structural impediment to hydrolysis by phosphodiesterases (PDEs) – the primary enzymes responsible for terminating cAMP signaling [1] [2].

PDEs recognize and cleave the 3',5'-cyclic phosphate bond in cAMP through a mechanism highly sensitive to the conformation and electron distribution within the purine ring. The bulky bromine atom at C8 sterically hinders the optimal positioning of the molecule within the PDE catalytic pocket. Furthermore, the bromine substituent, being strongly electron-withdrawing, alters the electron density distribution across the purine ring system. This electronic perturbation reduces the electrophilicity of the phosphorus atom in the cyclic phosphate moiety, thereby diminishing its susceptibility to nucleophilic attack by water molecules in the PDE active site [1] [5].

This dual steric and electronic effect confers remarkable metabolic stability compared to endogenous cAMP. Studies demonstrate that 8-Br-cAMP maintains significantly longer intracellular half-lives across various cell types, enabling sustained activation of downstream effectors without requiring continuous stimulation of adenylate cyclase or the use of broad-spectrum PDE inhibitors [1] [4] [10]. This resistance is a cornerstone of its utility as a research tool and experimental therapeutic agent.

Table 1: Key Molecular Attributes of 8-Br-cAMP Influencing PDE Resistance

Structural FeatureChemical ConsequenceEffect on PDE Activity
Bromine atom at C8 position of adenine ringIncreased steric bulkHinders optimal binding within PDE catalytic cleft
Electron-withdrawing nature of BromineReduced electrophilicity of cyclic phosphate phosphorusDecreased susceptibility to hydrolytic nucleophilic attack
Altered conformation of purine ringDisrupted molecular recognition by PDE isoformsReduced binding affinity and catalytic efficiency of PDEs

Allosteric Modulation of cAMP-Dependent Protein Kinase (PKA)

8-Br-cAMP functions as a potent and selective activator of Protein Kinase A (PKA), the primary effector of cAMP signaling in eukaryotic cells. Activation occurs through a classical allosteric mechanism mirroring that of endogenous cAMP but with distinct binding kinetics. PKA exists as an inactive holoenzyme complex comprising two regulatory (R) subunits and two catalytic (C) subunits. Each R subunit contains two tandem cyclic nucleotide-binding (CNB) domains (CNB-A and CNB-B). Binding of cAMP to these domains triggers a conformational change that releases the active C subunits [1] [7].

While 8-Br-cAMP binds to the same CNB domains within the R subunits as endogenous cAMP, its binding kinetics and activation profile differ. Biochemical studies, including competitive binding assays and isothermal titration calorimetry, reveal that 8-Br-cAMP typically exhibits a reduced binding affinity for the CNB domains compared to cAMP, often requiring higher concentrations for equivalent PKA activation (approximately 100-fold reduced potency in some systems) [7]. Despite this lower affinity, the key outcome – dissociation of the R₂C₂ holoenzyme and liberation of catalytically active C subunits – is effectively achieved. Furthermore, 8-Br-cAMP demonstrates preferential activation of PKA over the other major cAMP effector, Epac (Exchange protein directly activated by cAMP), particularly at lower to moderate concentrations [1] [10].

Beyond simple holoenzyme dissociation, 8-Br-cAMP binding influences the conformation and dynamics of the released C subunit. Structural analyses suggest subtle differences in how 8-Br-cAMP occupies the CNB domains compared to cAMP, potentially leading to altered rates of C subunit release or minor differences in substrate recognition profiles of the activated kinase, although the core catalytic mechanism remains identical [7].

Table 2: Characteristics of 8-Br-cAMP Interaction with PKA Regulatory Subunits

Binding Parameter8-Br-cAMPEndogenous cAMPFunctional Implication
Primary Binding SitesCNB-A and CNB-B domains of PKA R subunitsCNB-A and CNB-B domains of PKA R subunitsSame molecular target
Relative Binding AffinityLower (≈ 100-fold reduced potency in some assays)HigherHigher [8-Br-cAMP] often needed for equipotent activation
Holoenzyme DissociationYes, effectiveYes, effectiveCore activation mechanism preserved
Specificity (vs. Epac)Preferential activation at lower/moderate conc.Activates both PKA and EpacMore selective PKA tool at certain concentrations

Comparative Efficacy with Endogenous cAMP in Kinase Activation

While 8-Br-cAMP exhibits lower binding affinity for PKA regulatory subunits compared to endogenous cAMP, its profound resistance to PDE degradation often results in superior functional efficacy in cellular and tissue contexts. This enhanced efficacy manifests as more sustained and pronounced activation of PKA-dependent signaling pathways.

Direct biochemical comparisons demonstrate that 8-Br-cAMP effectively triggers PKA-mediated phosphorylation events. For instance, in studies examining pulmonary vasodilation, 8-Br-cAMP (0.1-1.0 mM) dose-dependently attenuated hypoxic pulmonary vasoconstriction. This effect was blocked by Rp-cAMPS, a specific PKA inhibitor, confirming PKA dependence. Importantly, the vasodilatory response induced by 8-Br-cAMP was comparable to or exceeded that achieved with forskolin (a direct adenylate cyclase activator elevating endogenous cAMP), particularly over longer time courses, due to the rapid degradation of endogenous cAMP pools by PDEs [4].

Functional efficacy extends beyond immediate kinase activation to downstream physiological outcomes. In cellular reprogramming research, 8-Br-cAMP (used within typical experimental ranges of 100-500 µM) enhanced the induction of pluripotency in human fibroblast cells transduced with Yamanaka factors (Oct4, Sox2, Klf4, c-Myc) by approximately 2-fold. Remarkably, when combined with valproic acid (VPA), a histone deacetylase inhibitor, the synergistic effect increased reprogramming efficiency by 6.5-fold. This enhancement was linked mechanistically to the transient downregulation of the p53 signaling pathway and upregulation of cyclin genes (CCND2, CCNA1, CCNE1) supporting self-renewal – pathways modulated by sustained PKA activity [3].

Furthermore, 8-Br-cAMP effectively mimics cAMP's role in regulating mitochondrial bioenergetics. Endogenous cAMP, acting via mitochondrial PKA (mitoPKA), enhances Complex I activity through phosphorylation of specific subunits (e.g., NDUFB11), leading to increased NADH:CoQ oxidoreductase activity and decreased superoxide production. Studies confirm that 8-Br-cAMP (like dbcAMP) successfully replicates this effect, boosting Complex I activity and modulating mitochondrial reactive oxygen species generation, demonstrating its capacity to activate spatially distinct PKA pools, including those within organelles [5].

Therefore, despite its lower receptor affinity, the combined attributes of cell permeability (a property shared by many lipophilic nucleotide analogs) and exceptional metabolic stability allow 8-Br-cAMP to achieve sustained intracellular concentrations, leading to prolonged and often more pronounced activation of PKA and its downstream pathways compared to the rapidly fluctuating signals generated by endogenous cAMP.

Table 3: Comparative Functional Efficacy of 8-Br-cAMP vs. Endogenous cAMP Elevation

Functional Context8-Br-cAMP EffectKey MechanismResearch Evidence
Pulmonary VasodilationDose-dependent attenuation of hypoxic pressor response (0.1-1.0 mM)PKA activation → K+ channel gating → smooth muscle relaxationBlocked by PKA inhibitor (Rp-cAMPS) and K+ channel blocker (TEA) [4]
Induced Pluripotency2-fold increase in reprogramming efficiency; 6.5-fold with VPA synergyPKA-mediated transient p53 downregulation & cyclin (CCND2 etc.) upregulationEnhanced iPS generation from human fibroblasts [3]
Mitochondrial Complex I RegulationEnhanced NADH:CoQ oxidoreductase activity; Modulated superoxide productionmitoPKA activation → Phosphorylation of NDUFB11 subunitRecapitulates effects of endogenous cAMP/PKA signaling [5]

Properties

Product Name

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

IUPAC Name

6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C10H11BrN5O6P

Molecular Weight

408.10 g/mol

InChI

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)

InChI Key

DVKQVRZMKBDMDH-UHFFFAOYSA-N

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.